RO-09-04879
Description
RO-09-04879 (CAS: 4649-09-6) is an organic compound with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol . Key physicochemical properties include:
- Log S (ESOL): -2.99 (solubility: 0.24 mg/mL, 0.00102 mol/L)
- Topological Polar Surface Area (TPSA): 48.98 Ų
- Bioavailability Score: 0.55
- BBB Permeability: Yes
- Synthetic Accessibility: 2.07 (indicating moderate synthesis complexity) .
Its physicochemical profile (e.g., high Log P values: XLOGP3 = 2.15, WLOGP = 0.78) indicates lipophilicity, which may influence membrane permeability .
Synthesis: this compound is synthesized via a reaction involving triethylamine, DMAP (4-dimethylaminopyridine), and dichloromethane under controlled conditions. Key steps include refluxing in a round-bottom flask and purification via column chromatography .
Properties
Molecular Formula |
C25H23F3N2O3 |
|---|---|
Molecular Weight |
456.47 |
IUPAC Name |
3-((3-methyl-2-((2,3,4-trifluorophenoxy)methyl)benzofuran-5-yl)oxy)-N-(pyridin-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C25H23F3N2O3/c1-16-19-12-18(31-11-3-10-30-14-17-4-2-9-29-13-17)5-7-21(19)33-23(16)15-32-22-8-6-20(26)24(27)25(22)28/h2,4-9,12-13,30H,3,10-11,14-15H2,1H3 |
InChI Key |
JENIYEGVXBYWNO-UHFFFAOYSA-N |
SMILES |
CC1=C(COC2=CC=C(F)C(F)=C2F)OC3=C1C=C(OCCCNCC4=CC=CN=C4)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO-09-04879; RO 09-04879; RO 09 04879 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
RO-09-04879 is structurally and functionally comparable to several compounds, as outlined below:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Comparisons:
Structural Analogs :
- Compound B shares the same molecular formula as this compound but differs in substituent arrangement, leading to reduced bioavailability (0.45 vs. 0.55) and altered solubility .
- Compounds A and C are boronic acid derivatives with halogen substituents, enhancing their utility in cross-coupling reactions (e.g., Suzuki-Miyaura) but limiting BBB permeability compared to this compound .
Functional Analogs :
- This compound’s BBB permeability distinguishes it from halogenated analogs (Compounds A/C), which prioritize catalytic over biomedical applications.
- Log S Values : this compound (-2.99) and Compound B (-3.02) exhibit near-identical solubility, suggesting similar formulation challenges .
Synthetic Accessibility :
- This compound (synthetic score: 2.07) is easier to synthesize than boronic acid analogs (Compounds A/C), which require palladium catalysts and stringent anhydrous conditions .
Research Findings and Implications
- Balanced lipophilicity (Log P ~2.15) enhances membrane penetration without excessive hydrophobicity .
Limitations vs. Analogs :
Future Directions :
- Structural optimization (e.g., introducing electron-withdrawing groups) could improve solubility and bioactivity.
- Comparative in vivo studies with Compound B are needed to validate pharmacokinetic advantages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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